4-Amino-2-methoxybutanoic acid
Overview
Description
4-Amino-2-methoxybutanoic acid is an organic compound with the molecular formula C5H11NO3 It is a derivative of butanoic acid, featuring an amino group at the fourth position and a methoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methoxybutanoic acid can be achieved through several methods. One common approach involves the reaction of 4-amino-2-methoxybutanal with a suitable oxidizing agent to form the corresponding acid. Another method involves the use of 4-amino-2-methoxybutanol, which is oxidized to the acid form using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-2-methoxybutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-methoxybutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-methoxybutanol
- 4-Amino-2-methoxybutanal
- 4-Amino-2-methoxybutanoic acid hydrochloride
Uniqueness
This compound is unique due to its specific functional groups and their positions on the butanoic acid backbone. This unique structure allows it to participate in a variety of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Biological Activity
4-Amino-2-methoxybutanoic acid, also known as (2R)-4-amino-2-methoxybutanoic acid hydrochloride, is a chiral compound that has garnered interest due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group, a methoxy group, and a carboxylic acid functional group. Its molecular formula is C5H11NO3, with a molecular weight of approximately 153.61 g/mol. The specific stereochemistry at the 2-position significantly influences its biological activity and interactions within biological systems.
Biological Activities
The compound exhibits several notable biological activities:
- Neurotransmitter Modulation : It has been studied for its potential role as a modulator of neurotransmission, particularly through interactions with glutamate receptors. These receptors are critical for synaptic plasticity and memory formation.
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
- Metabolic Pathways : The compound participates in various metabolic processes due to its structural similarity to other amino acids, allowing it to be involved in protein synthesis and enzyme interactions.
The mechanism of action involves several biochemical interactions:
- Receptor Binding : The amino group can form hydrogen bonds with biological molecules while the methoxy group participates in hydrophobic interactions. This dual capability enhances its binding affinity to various receptors and enzymes, modulating their activity.
- Enzyme Interactions : It can influence enzyme activity through competitive inhibition or allosteric modulation, depending on the specific pathway involved.
Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
Case Studies
- Neuroprotective Study : A study investigated the effects of this compound on neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers, suggesting its potential as a neuroprotective agent .
- Metabolic Profiling : In metabolic studies involving obese women with metabolic syndrome, supplementation with this compound led to significant changes in serum amino acid profiles, indicating its role in metabolic regulation .
Comparison of Biological Activities
Activity Type | Description | Research Findings |
---|---|---|
Neurotransmitter Modulation | Modulates glutamate receptors | Enhances synaptic plasticity |
Neuroprotective | Protects against oxidative stress | Reduces markers of oxidative damage |
Metabolic Regulation | Influences amino acid profiles | Alters serum amino acids in metabolic syndrome patients |
Structural Comparisons with Related Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
4-Amino-2-methylbutanoic acid | 22050-03-9 | Similar structure but lacks methoxy group |
D-Aspartic acid β-methyl ester | 22728-89-8 | Involved in neurotransmission but different function |
L-Aspartic acid dimethyl ester | 32213-95-9 | Similar metabolic roles but different esterification |
Applications
The applications of this compound span various fields:
- Biochemical Research : Utilized as a building block for synthesizing more complex molecules.
- Pharmaceutical Development : Investigated for therapeutic effects in neurodegenerative diseases and metabolic disorders.
- Industrial Use : Employed in producing specialty chemicals and intermediates for various industrial processes.
Properties
IUPAC Name |
4-amino-2-methoxybutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-9-4(2-3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUVJZOKHPCUGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCN)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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